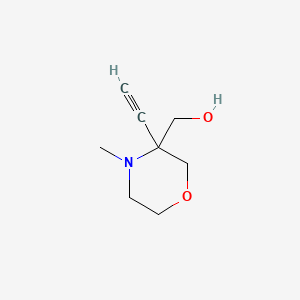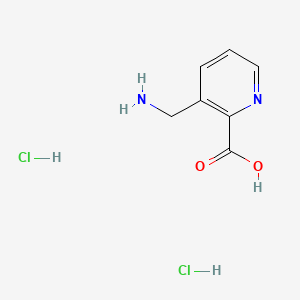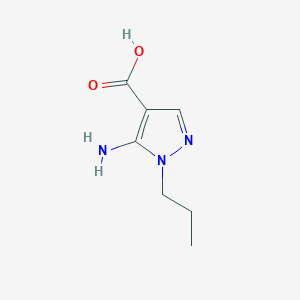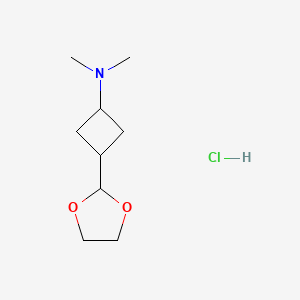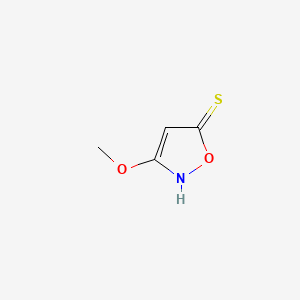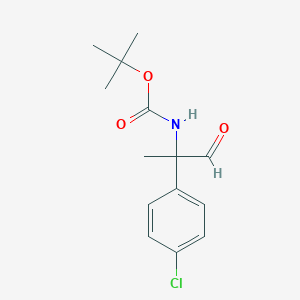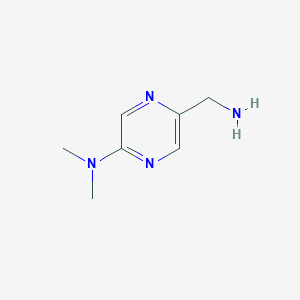
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is a chemical compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and dimethylamine groups attached to the pyrazine ring makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate aminating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and dimethylamine under basic conditions to introduce the aminomethyl and dimethylamine groups onto the pyrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the production process more sustainable.
化学反応の分析
Types of Reactions
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazine ring.
Substitution: The aminomethyl and dimethylamine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives with different functional groups.
科学的研究の応用
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. For example, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their catalytic functions.
類似化合物との比較
Similar Compounds
Muscimol: 5-(aminomethyl)-1,2-oxazol-3(2H)-one, a psychoactive compound found in certain mushrooms.
2,5-bis(aminomethyl)furan:
Uniqueness
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Unlike muscimol, which primarily acts on GABA receptors, this compound has broader applications in various fields, including chemistry and industry.
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 |
InChIキー |
JBICIOACIKMMJM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(N=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
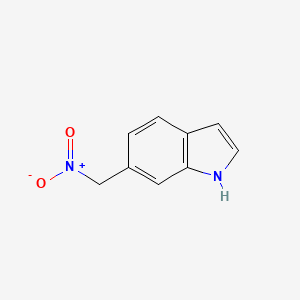

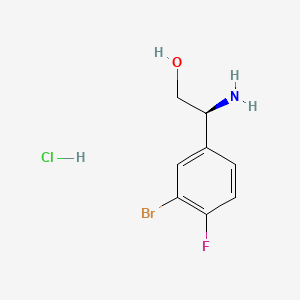
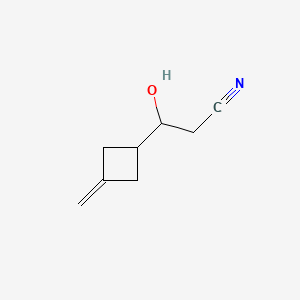
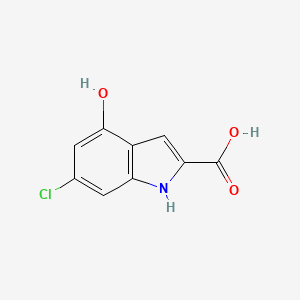
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
